N-(2-(furan-3-yl)-2-hydroxyethyl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(2-(furan-3-yl)-2-hydroxyethyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a furan ring, a biphenyl structure, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-hydroxyethyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl structure. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The furan ring can be introduced through a subsequent reaction, such as a cyclization process involving furfural derivatives . The final step involves the formation of the carboxamide group, which can be achieved through an amidation reaction using appropriate amine and carboxylic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Suzuki-Miyaura coupling and other steps to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)-2-hydroxyethyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated biphenyl derivatives.
Scientific Research Applications
N-(2-(furan-3-yl)-2-hydroxyethyl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)-2-hydroxyethyl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The furan ring and biphenyl structure allow it to interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity. The carboxamide group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Biphenyl derivatives: Compounds such as 4’-fluoro-[1,1’-biphenyl]-3,4,5-triol and 4’-(trifluoromethyl)-[1,1’-biphenyl]-3,4,5-triol.
Furan derivatives: Compounds like benzofuran and its derivatives.
Uniqueness
N-(2-(furan-3-yl)-2-hydroxyethyl)-[1,1’-biphenyl]-4-carboxamide is unique due to its combination of a furan ring, biphenyl structure, and carboxamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-18(17-10-11-23-13-17)12-20-19(22)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-11,13,18,21H,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKVGWPLWPCJJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC(C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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